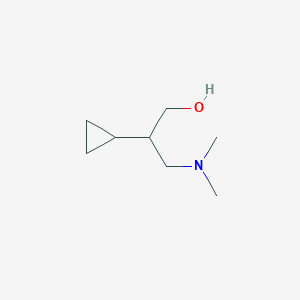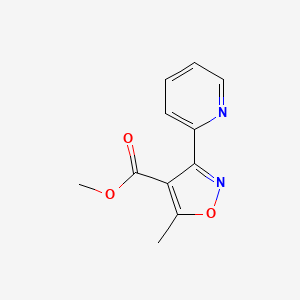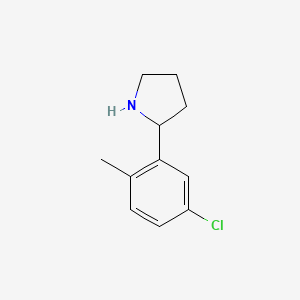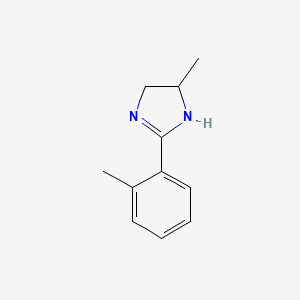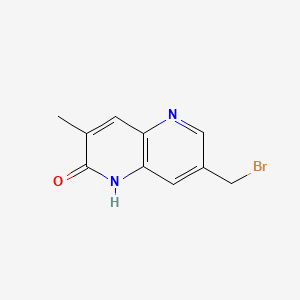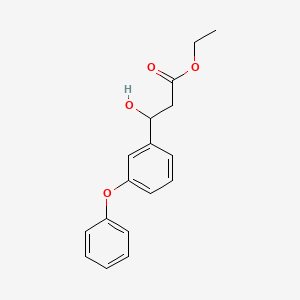
Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxy-3-(3-phenoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of enzymatic methods. For example, racemic ethyl 3-hydroxy-3-phenylpropionate can be converted to optically active ethyl 3-hydroxy-3-phenylpropionate and its esters using lipases with acyl donors . This method is advantageous for producing enantiomerically pure compounds, which are often required in pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-oxo-3-(3-phenoxyphenyl)propanoate.
Reduction: 3-hydroxy-3-(3-phenoxyphenyl)propanol.
Substitution: 3-hydroxy-3-(substituted phenyl)propanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-hydroxy-3-phenylpropanoate: Lacks the phenoxy group, making it less complex.
Ethyl 3-(2-hydroxyphenyl)propanoate: Has a hydroxyl group on the phenyl ring, altering its reactivity.
Ethyl benzoate: A simpler ester with a benzene ring, used primarily in fragrances.
Uniqueness
Ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate is unique due to the presence of both a phenoxy and a phenyl group, which confer distinct chemical and physical properties. This structural complexity makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in the study of molecular interactions.
Eigenschaften
Molekularformel |
C17H18O4 |
|---|---|
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-3-(3-phenoxyphenyl)propanoate |
InChI |
InChI=1S/C17H18O4/c1-2-20-17(19)12-16(18)13-7-6-10-15(11-13)21-14-8-4-3-5-9-14/h3-11,16,18H,2,12H2,1H3 |
InChI-Schlüssel |
CKSYJXZYTDJQSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


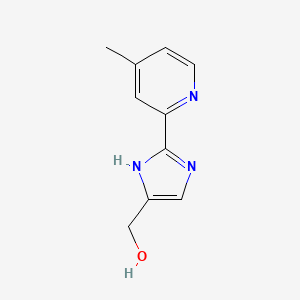
![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
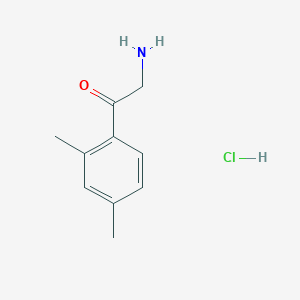
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13690319.png)
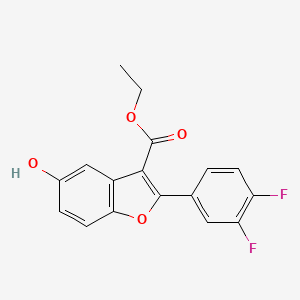
![2-(2-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13690336.png)
![5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690337.png)
![Methyl (S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide](/img/structure/B13690349.png)
